7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. The NaOH-promoted cycloisomerizations of N-propargylpyridiniums give quantitative yield in a few minutes .
Industrial Production Methods: Industrial routes to imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones/α-chloroketones. These processes employ various solvents and catalysts, including Cu, Fe, Au, Ru, and Pd, to assemble the scaffold .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl position.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the methyl position .
Scientific Research Applications
7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
Imidazo[1,2-a]pyrimidines: Widely studied for their medicinal properties.
Uniqueness: 7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
7-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-8-17-10-14(16-15(17)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
InChI Key |
QKZICOIHCULMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3C |
Origin of Product |
United States |
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